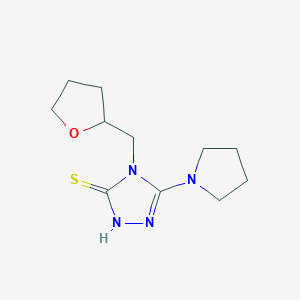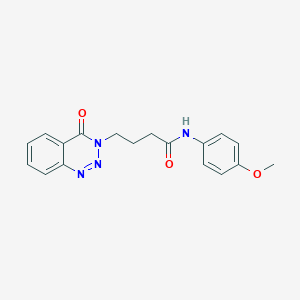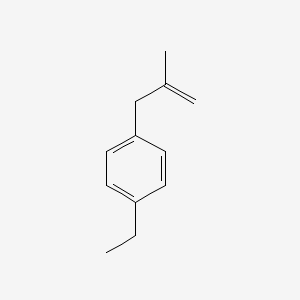
3-(4-Ethylphenyl)-2-methyl-1-propene
Descripción general
Descripción
The compound 3-(4-Ethylphenyl)-2-methyl-1-propene is a derivative of propene, which is an alkene with a methyl group and an ethylphenyl group attached to its carbon chain. This structure suggests potential for various chemical reactions and applications in polymer synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, homodinuclear titanocene and zirconocene catalysts have been synthesized for the polymerization of ethylene, which could be relevant to the synthesis of derivatives of propene . Although not directly related to 3-(4-Ethylphenyl)-2-methyl-1-propene, these studies provide insight into the types of catalysts and conditions that could be used for synthesizing similar compounds.
Molecular Structure Analysis
The molecular structure of a related mesogenic monomer, 3-[4-(4'-ethylbiphenyl)]-1-propene, has been determined by X-ray diffraction analysis . This compound shares a similar ethylphenyl group with 3-(4-Ethylphenyl)-2-methyl-1-propene, suggesting that the latter might also exhibit interesting structural properties, potentially including a noncentrosymmetric monoclinic system and a smectic-like layer structure in the crystalline state.
Chemical Reactions Analysis
The reactivity of propene derivatives can be complex. For example, the reaction dynamics of the 1-propynyl radical with ethylene have been studied, leading to the formation of 1-penten-3-yne . This indicates that propene derivatives can participate in reactions with unsaturated hydrocarbons to form new compounds, which could be relevant for understanding the reactivity of 3-(4-Ethylphenyl)-2-methyl-1-propene.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized. For instance, the crystal structure of a mesogenic alkene monomer similar to 3-(4-Ethylphenyl)-2-methyl-1-propene has been analyzed, revealing a high degree of linearity and crystallinity . Additionally, novel copolymers of trisubstituted ethylenes have been synthesized, which exhibit high glass transition temperatures, indicating decreased chain mobility due to dipolar character . These findings could suggest that 3-(4-Ethylphenyl)-2-methyl-1-propene may also have unique physical properties that could be exploited in material science applications.
Mecanismo De Acción
Target of Action
For instance, the Organic Anion Transporter 1 (OAT1) has been shown to regulate levels of gut microbiome-derived metabolites .
Mode of Action
For example, the Suzuki–Miyaura (SM) cross-coupling reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Indole metabolites of tryptophan and the tyrosine metabolites p-cresol sulfate and 4-ethylphenyl sulfate are key groups of gut microbiota-derived uremic compounds .
Pharmacokinetics
Similar compounds have been shown to undergo various metabolic transformations .
Result of Action
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Action Environment
The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds undergo, is known to be exceptionally mild and functional group tolerant .
Propiedades
IUPAC Name |
1-ethyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-11-5-7-12(8-6-11)9-10(2)3/h5-8H,2,4,9H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRWENIEHSLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-2-methyl-1-propene | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

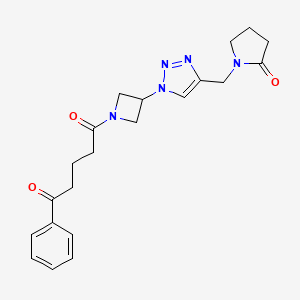


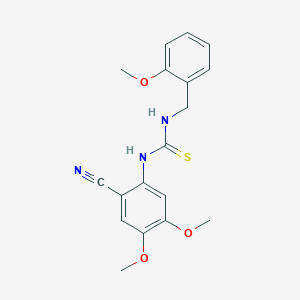
![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)
![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)

![Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B3020329.png)


